

Discovery and history of 2,6-Difluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,6-Difluoro-3-hydroxybenzaldehyde
Cat. No.:	B130997

[Get Quote](#)

2,6-Difluoro-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-Difluoro-3-hydroxybenzaldehyde**, a fluorinated aromatic aldehyde with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, outlines a plausible synthetic route, and provides context regarding its current scientific standing. Due to the limited publicly available information, this guide also highlights areas where further research is required, particularly concerning its historical discovery, detailed characterization, and biological activity.

Introduction

2,6-Difluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde characterized by the presence of two fluorine atoms and a hydroxyl group on the benzene ring. The unique electronic properties conferred by the fluorine substituents, such as increased metabolic stability and altered acidity of the phenolic proton, make it an intriguing building block for the

synthesis of novel bioactive molecules and functional materials. This guide serves as a technical resource for researchers interested in utilizing this compound in their work.

Physicochemical Properties

The known physicochemical properties of **2,6-Difluoro-3-hydroxybenzaldehyde** are summarized in the table below. This data is compiled from various chemical supplier databases.

Property	Value	Source
CAS Number	152434-88-3	ChemScene, Sigma-Aldrich[1]
Molecular Formula	C ₇ H ₄ F ₂ O ₂	ChemScene, PubChem[1][2]
Molecular Weight	158.10 g/mol	ChemScene, PubChem[1][2]
Appearance	White to off-white or pale brown powder/solid	Thermo Fisher Scientific
Melting Point	110-114 °C	Sigma-Aldrich
Purity	≥95%	Thermo Fisher Scientific, Sigma-Aldrich[3]
SMILES	O=Cc1c(F)ccc(O)c1F	ChemScene[1]
InChIKey	NHGSGYIEJAONJB-UHFFFAOYSA-N	Stenutz, Sigma-Aldrich[4]

Discovery and History

A thorough review of scientific literature and patent databases did not yield specific information regarding the first synthesis or the historical discovery of **2,6-Difluoro-3-hydroxybenzaldehyde**. The compound is commercially available from several suppliers, indicating its use in contemporary research and development, likely as a synthetic intermediate. However, the seminal report detailing its initial preparation and characterization remains elusive.

Synthesis and Experimental Protocols

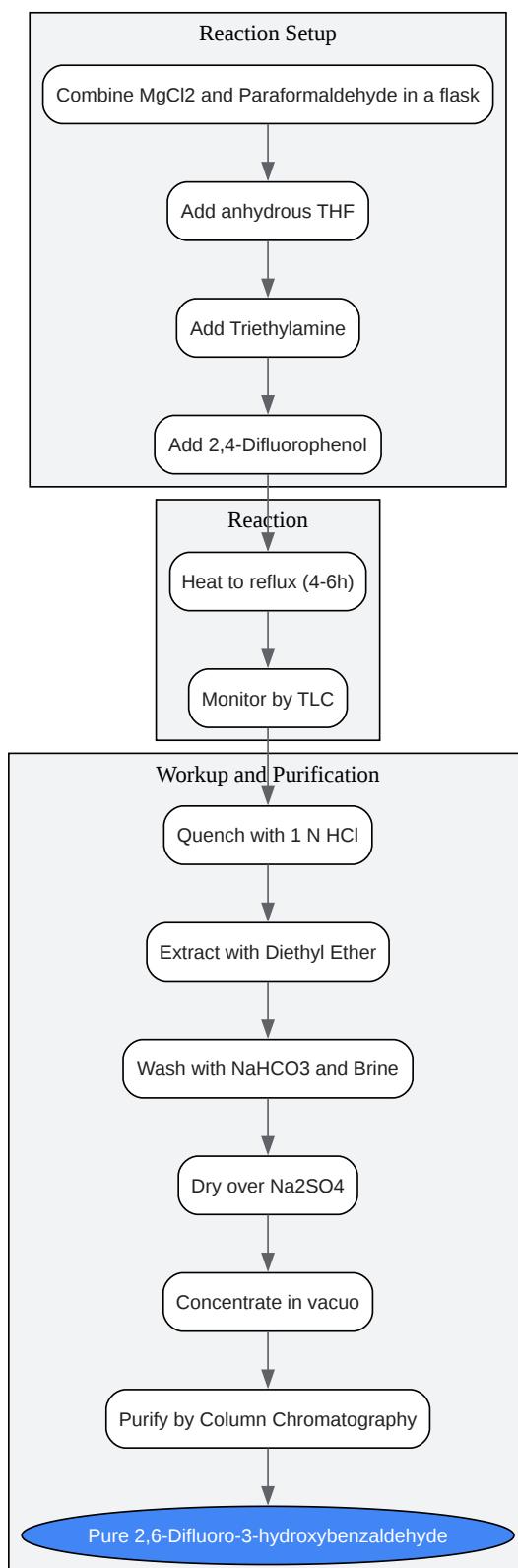
While a specific, peer-reviewed synthesis protocol for **2,6-Difluoro-3-hydroxybenzaldehyde** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established ortho-formylation reactions of phenols. The following protocol is a theoretical procedure derived from similar transformations.

Proposed Synthesis: Ortho-Formylation of 2,4-Difluorophenol

A potential route to **2,6-Difluoro-3-hydroxybenzaldehyde** is via the ortho-formylation of 2,4-difluorophenol. This method, if successful, would be a direct approach to introducing the aldehyde group at the desired position.

Reaction:

Experimental Protocol:


- Materials:
 - 2,4-Difluorophenol
 - Anhydrous Magnesium Chloride ($MgCl_2$)
 - Paraformaldehyde
 - Triethylamine (Et_3N)
 - Anhydrous Tetrahydrofuran (THF)
 - Diethyl ether
 - 1 N Hydrochloric Acid (HCl)
 - Saturated Sodium Bicarbonate solution
 - Brine
 - Anhydrous Sodium Sulfate (Na_2SO_4)

- Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (2.1 eq.) and paraformaldehyde (3.0 eq.).
- Add anhydrous THF via syringe.
- Slowly add triethylamine (2.1 eq.) to the stirred suspension.
- Add 2,4-difluorophenol (1.0 eq.) dropwise to the reaction mixture.
- Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and quench by the slow addition of 1 N HCl.
- Extract the mixture with diethyl ether (3 x volumes).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure **2,6-Difluoro-3-hydroxybenzaldehyde**.

Note: This proposed protocol is based on general methods for ortho-formylation of phenols and has not been specifically optimized for this substrate. Yields and reaction conditions may require further optimization.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed experimental workflow for the synthesis of **2,6-Difluoro-3-hydroxybenzaldehyde**.

Spectroscopic and Characterization Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2,6-Difluoro-3-hydroxybenzaldehyde** is not readily available in peer-reviewed literature. Commercial suppliers may provide this data upon request with purchase. The following table outlines the expected spectroscopic characteristics based on the structure of the molecule.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aldehyde proton (CHO) singlet (~9.5-10.5 ppm).- Aromatic protons (2H) showing complex splitting patterns due to H-F and H-H coupling.- Phenolic proton (OH) broad singlet, chemical shift dependent on solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (CHO) signal (~185-195 ppm).- Aromatic carbons showing C-F couplings (large ¹JCF and smaller ²JCF, ³JCF).- Carbon bearing the hydroxyl group will be shifted downfield.
IR (Infrared Spectroscopy)	<ul style="list-style-type: none">- Broad O-H stretch (~3200-3600 cm⁻¹).- Strong C=O stretch of the aldehyde (~1680-1700 cm⁻¹).- C-F stretches (~1100-1300 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 158.0179.- Fragments corresponding to the loss of H, CO, and other characteristic fragments.

Signaling Pathways and Biological Activity

As of the date of this publication, there is no information available in the scientific literature detailing the involvement of **2,6-Difluoro-3-hydroxybenzaldehyde** in any biological signaling pathways. Furthermore, no studies on its biological activity, including its potential applications

in drug development, have been found. Research into the biological effects of this molecule is a wide-open field for investigation.

Applications and Future Outlook

Given its structure, **2,6-Difluoro-3-hydroxybenzaldehyde** holds promise as a versatile intermediate in several areas:

- Medicinal Chemistry: The fluorinated hydroxybenzaldehyde scaffold can be used to synthesize a variety of heterocyclic and other complex molecules for screening as potential therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity.
- Materials Science: The reactive aldehyde and hydroxyl groups, combined with the properties of the fluorinated aromatic ring, make it a candidate for the synthesis of novel polymers, dyes, and other functional materials.

The lack of foundational research on this compound presents a significant opportunity for further investigation. Future work should focus on:

- Developing and optimizing a reliable and scalable synthetic protocol.
- Thoroughly characterizing the compound using modern spectroscopic and analytical techniques.
- Investigating its biological activity through in vitro and in vivo screening to explore its potential as a lead compound in drug discovery.

Conclusion

2,6-Difluoro-3-hydroxybenzaldehyde is a commercially available chemical with significant potential for application in both medicinal chemistry and materials science. This technical guide has summarized the currently available data and proposed a synthetic route to aid researchers in their work with this compound. The notable gaps in the literature regarding its history, detailed characterization, and biological activity underscore the need for further research to fully unlock the potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 2,6-difluoro-3-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 3. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,6-difluoro-3-hydroxybenzaldehyde [stenutz.eu]
- To cite this document: BenchChem. [Discovery and history of 2,6-Difluoro-3-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130997#discovery-and-history-of-2-6-difluoro-3-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com